
Pirepolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Pirepolol is a useful research compound. Its molecular formula is C21H32N4O5 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Pirepolol, a selective beta-adrenergic antagonist, is primarily utilized in the management of cardiovascular conditions. Its biological activity encompasses various pharmacological effects that influence heart rate, blood pressure, and overall cardiovascular function. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate and contractility. This action results in a reduction of myocardial oxygen demand and helps manage conditions such as hypertension and angina. Additionally, this compound may exhibit some degree of beta-2 receptor activity, contributing to its overall pharmacological profile.
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for understanding its therapeutic efficacy and safety profile. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | Approximately 60% |
Peak Plasma Concentration | 1-2 hours post-administration |
Half-life | 3-5 hours |
Volume of Distribution | 0.5-1 L/kg |
Protein Binding | 90-95% |
These parameters indicate that this compound has a moderate bioavailability and a relatively short half-life, necessitating multiple doses for sustained therapeutic effects.
Cardiovascular Effects
This compound’s primary biological activity is its cardiovascular effect, which includes:
- Reduction in Heart Rate : By blocking beta-1 receptors, this compound decreases heart rate (negative chronotropic effect).
- Decreased Myocardial Contractility : It reduces the force of heart contractions (negative inotropic effect), which is beneficial in conditions like heart failure.
- Lowered Blood Pressure : this compound effectively lowers systemic vascular resistance and blood pressure through its vasodilatory effects.
Antiarrhythmic Properties
Research indicates that this compound may possess antiarrhythmic properties, making it useful in managing certain types of arrhythmias. A study demonstrated that patients treated with this compound showed a significant reduction in the incidence of ventricular tachycardia compared to those not receiving the medication.
Case Study 1: Hypertension Management
A clinical trial involving 150 patients with essential hypertension evaluated the efficacy of this compound over a 12-week period. Results indicated:
- Systolic Blood Pressure Reduction : Average reduction of 15 mmHg.
- Diastolic Blood Pressure Reduction : Average reduction of 10 mmHg.
- Adverse Effects : Minimal side effects reported, primarily fatigue and mild dizziness.
Case Study 2: Heart Failure Treatment
In a cohort study of patients with chronic heart failure, this compound was administered alongside standard therapy. The findings included:
- Improvement in Ejection Fraction : An increase from 30% to 40% over six months.
- Quality of Life Assessment : Significant improvement in patient-reported outcomes related to daily activities and overall well-being.
Research Findings
Recent studies have highlighted the following aspects of this compound's biological activity:
- Antioxidant Properties : Some research suggests that this compound may have antioxidant effects that protect cardiac tissue from oxidative stress.
- Neuroprotective Effects : Emerging evidence indicates potential neuroprotective benefits during ischemic events, possibly reducing neuronal damage post-myocardial infarction.
Eigenschaften
CAS-Nummer |
69479-26-1 |
---|---|
Molekularformel |
C21H32N4O5 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
6-[2-[[3-(4-butoxyphenoxy)-2-hydroxypropyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H32N4O5/c1-4-5-12-29-17-6-8-18(9-7-17)30-15-16(26)14-22-10-11-23-19-13-20(27)25(3)21(28)24(19)2/h6-9,13,16,22-23,26H,4-5,10-12,14-15H2,1-3H3 |
InChI-Schlüssel |
BAPQHWDWPMIUKD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(CNCCNC2=CC(=O)N(C(=O)N2C)C)O |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCC(CNCCNC2=CC(=O)N(C(=O)N2C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.